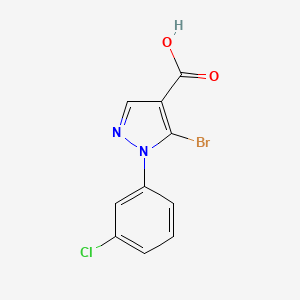
5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aromatic aldehydes and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and chlorophenyl groups are likely attached at the 5 and 1 positions of the pyrazole ring, respectively.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and oxidation reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-Bromopyrazole have a melting point of 93-96 °C and a boiling point of 250-260 °C .Applications De Recherche Scientifique
Non-Linear Optical (NLO) Material Development
5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid: has potential applications in the development of NLO materials. These materials are crucial for various optical technologies, including telecommunications, laser technology, and information processing. The compound’s structure allows for the synthesis of derivatives that exhibit desirable NLO properties, which are essential for the modulation of light waves and can be used in optical switches and modulators .
Pharmaceutical Research
The pyrazole ring present in the compound is a common motif in many pharmaceutical drugs. It can be utilized to synthesize compounds with a wide range of pharmacological activities, such as antiparasitic, antifungal, antiviral, and anti-allergic properties. Research into the derivatives of this compound could lead to the development of new medications with improved efficacy and reduced side effects .
Organic Synthesis
This compound can serve as a precursor in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it suitable for various chemical reactions, including N-arylation, which is a key step in the synthesis of many organic materials. This process can lead to the creation of novel organic compounds with potential applications in materials science .
Catalysis
In the field of catalysis, 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid can be used to develop new catalysts. These catalysts could be employed in a variety of chemical reactions to increase efficiency, selectivity, and yield. The development of such catalysts is vital for green chemistry and sustainable industrial processes .
Biological Studies
The compound’s derivatives can be used to study biological pathways and processes. For instance, they can act as inhibitors or activators of certain enzymes, helping to elucidate their mechanisms of action. This research can contribute to a better understanding of diseases and the discovery of new therapeutic targets .
Material Science
Due to its structural features, the compound can be incorporated into the design of new materials with specific properties. These materials could have applications in electronics, photonics, and nanotechnology. The compound’s derivatives could be used to tailor the electrical, optical, and mechanical properties of materials for specific applications .
Propriétés
IUPAC Name |
5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-2-6(12)4-7/h1-5H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDNJDMTSOAWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377230 |
Source


|
| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
959576-61-5 |
Source


|
| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)


![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)
